2-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-phenyl-1-hydrazinecarboxamide
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Overview
Description
2-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-phenyl-1-hydrazinecarboxamide is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a chlorine atom and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-phenyl-1-hydrazinecarboxamide typically involves the reaction of 6-chloro-2-(methylsulfanyl)-4-pyrimidine with N-phenylhydrazinecarboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-phenyl-1-hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
2-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-phenyl-1-hydrazinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-phenyl-1-hydrazinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 6-chloro-2-(methylsulfanyl)-4-pyrimidine
- N-phenylhydrazinecarboxamide
- Pyrido[3,4-d]pyrimidines
Uniqueness
What sets 2-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-phenyl-1-hydrazinecarboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)amino]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5OS/c1-20-12-15-9(13)7-10(16-12)17-18-11(19)14-8-5-3-2-4-6-8/h2-7H,1H3,(H2,14,18,19)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZKJEZCVYRCJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)NNC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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